Cas no 42564-51-2 (4-Fluoro-3-nitrobenzaldehyde)

4-Fluoro-3-nitrobenzaldehyde is a fluorinated aromatic aldehyde with a nitro substituent at the meta position relative to the formyl group. This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing groups (fluoro and nitro) enhances its reactivity in nucleophilic aromatic substitution and condensation reactions. Its high purity and well-defined structure make it a reliable building block for constructing complex molecular frameworks. The compound is typically supplied as a crystalline solid with consistent quality, ensuring reproducibility in research and industrial applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
4-Fluoro-3-nitrobenzaldehyde structure
4-Fluoro-3-nitrobenzaldehyde structure
Product Name:4-Fluoro-3-nitrobenzaldehyde
CAS No:42564-51-2
MF:C7H4FNO3
MW:169.109965324402
MDL:MFCD01861388
CID:55588
PubChem ID:598129
Update Time:2025-05-26

4-Fluoro-3-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-3-nitrobenzaldehyde
    • 3-Nitro-4 Fluorobenzaldehyde
    • Benzaldehyde, 4-fluoro-3-nitro-
    • 3-nitro-4-fluorobenzaldehyde
    • 4-fluoro-3-nitro-benzaldehyde
    • PubChem22572
    • KSC497M9R
    • 4-Fluoro-3-nitrobenzaldehyde #
    • 4-fluoranyl-3-nitro-benzaldehyde
    • STL557192
    • SBB088229
    • WT1679
    • BBL103382
    • VZ29039
    • AS03031
    • SY018810
    • SC-4
    • AC-23867
    • A825942
    • F8889-9287
    • Z1203161675
    • AKOS005258011
    • FT-0618487
    • 4-Fluoro-3-nitrobenzaldehyde, 97%
    • EN300-113206
    • W-202736
    • CS-W008187
    • MFCD01861388
    • F0956
    • SCHEMBL472686
    • DTXSID50344587
    • HY-W008187
    • AM20080778
    • AS-18780
    • 42564-51-2
    • 2-Fluoro-5-formylnitrobenzene
    • MDL: MFCD01861388
    • Inchi: 1S/C7H4FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H
    • InChI Key: ILKWFRCNNILIJW-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=O)C=C1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 169.01800
  • Monoisotopic Mass: 169.017521
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 62.9
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.443
  • Melting Point: 45-47 °C (lit.)
  • Boiling Point: 286°Cat760mmHg
  • Flash Point: >230 °F
  • Refractive Index: 1.59
  • PSA: 62.89000
  • LogP: 2.06960
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive

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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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4-Fluoro-3-nitrobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:42564-51-2)4-Fluoro-3-nitrobenzaldehyde
Order Number:A825942
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):265.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:42564-51-2)4-FLUORO-3-NITROBENZALDEHYDE
Order Number:sfd10064
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:42564-51-2)4-氟-3-硝基苯甲醛
Order Number:LE2890261
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
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4-Fluoro-3-nitrobenzaldehyde Related Literature

Additional information on 4-Fluoro-3-nitrobenzaldehyde

4-Fluoro-3-nitrobenzaldehyde: A Comprehensive Overview

4-Fluoro-3-nitrobenzaldehyde (CAS No. 42564-51-2) is a highly reactive aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as FNB or 4-fluoro-3-nitrobenzaldehyde, is characterized by its unique structural features and versatile applications. Its molecular structure consists of a benzene ring substituted with a fluoro group at the para position and a nitro group at the meta position, along with an aldehyde functional group. This combination of substituents imparts distinctive electronic and steric properties, making it a valuable molecule for various research and industrial purposes.

The synthesis of 4-fluoro-3-nitrobenzaldehyde is typically achieved through multi-step organic reactions. One common approach involves the nitration of 4-fluorobenzaldehyde, followed by purification to isolate the desired product. The nitration process is carefully controlled to ensure regioselectivity, as the positioning of the nitro group significantly influences the compound's reactivity and properties. Recent advancements in catalytic methods have improved the efficiency and yield of this synthesis, making it more accessible for large-scale production.

One of the most notable applications of 4-fluoro-3-nitrobenzaldehyde is in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in anti-cancer therapies. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Furthermore, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis has been extensively investigated. Recent research published in *Nature Communications* highlights its role in inhibiting the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells.

In addition to its pharmacological applications, 4-fluoro-3-nitrobenzaldehyde has found utility in materials science. Its electron-withdrawing groups make it an ideal candidate for use in organic electronics. For instance, it has been employed as a precursor for synthesizing conducting polymers and organic semiconductors. A study in *Advanced Materials* demonstrated that derivatives of this compound can significantly enhance the charge transport properties of polymer-based devices, paving the way for next-generation electronic materials.

The reactivity of 4-fluoro-3-nitrobenzaldehyde is another area of active research. Its aldehyde group facilitates various condensation reactions, such as the formation of imines and enones, which are fundamental steps in many organic transformations. The presence of both fluoro and nitro groups introduces additional complexity to its reactivity profile. For example, recent investigations have explored its use in click chemistry reactions, where it serves as a versatile building block for constructing complex molecular architectures.

From an environmental perspective, understanding the fate and toxicity of 4-fluoro-3-nitrobenzaldehyde is crucial for its safe handling and disposal. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, reducing its environmental persistence. However, its potential toxicity to aquatic organisms necessitates careful regulation during industrial processes.

In conclusion, 4-fluoro-3-nitrobenzaldehyde (CAS No. 42564-51-2) stands out as a multifaceted compound with applications spanning diverse scientific disciplines. Its unique chemical properties, coupled with ongoing advancements in synthesis and application techniques, ensure that it remains a focal point for future research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42564-51-2)4-Fluoro-3-nitrobenzaldehyde
A825942
Purity:99%
Quantity:500g
Price ($):265.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:42564-51-2)4-FLUORO-3-NITROBENZALDEHYDE
sfd10064
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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